1-[(4-Ethylphenyl)methyl]-4-(furan-2-ylmethyl)piperazine;oxalic acid
Description
1-[(4-Ethylphenyl)methyl]-4-(furan-2-ylmethyl)piperazine;oxalic acid is a complex organic compound that combines a piperazine core with ethylphenyl and furan-2-ylmethyl substituents
Properties
IUPAC Name |
1-[(4-ethylphenyl)methyl]-4-(furan-2-ylmethyl)piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O.C2H2O4/c1-2-16-5-7-17(8-6-16)14-19-9-11-20(12-10-19)15-18-4-3-13-21-18;3-1(4)2(5)6/h3-8,13H,2,9-12,14-15H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBFRCHRJPKXBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CO3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Ethylphenyl)methyl]-4-(furan-2-ylmethyl)piperazine typically involves multi-step organic reactions. One common route includes the alkylation of piperazine with 4-ethylbenzyl chloride, followed by the introduction of the furan-2-ylmethyl group through a nucleophilic substitution reaction. The final product is then treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Ethylphenyl)methyl]-4-(furan-2-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The piperazine nitrogen can undergo alkylation or acylation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Alkyl halides or acyl chlorides are commonly used reagents for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
1-[(4-Ethylphenyl)methyl]-4-(furan-2-ylmethyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-[(4-Ethylphenyl)methyl]-4-(furan-2-ylmethyl)piperazine involves its interaction with specific molecular targets. The piperazine core can interact with various receptors in the body, potentially modulating their activity. The ethylphenyl and furan-2-ylmethyl groups may enhance the compound’s binding affinity and selectivity for these targets. Pathways involved in its mechanism of action include signal transduction and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
1-(4-Ethylbenzyl)-4-(2-furylmethyl)piperazine oxalate: Shares a similar piperazine core and substituents.
4-(2-Furylmethyl)piperazine derivatives: Variations in the substituents on the piperazine ring.
Uniqueness
1-[(4-Ethylphenyl)methyl]-4-(furan-2-ylmethyl)piperazine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
